2-Ethoxy-malonic acid monoethyl ester
Description
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2,3-diethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C7H12O5/c1-3-11-5(6(8)9)7(10)12-4-2/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
WBTZDFMLKDSAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Monoethyl Oxalate (Oxalic Acid Monoethyl Ester)
- Structure : Ethoxy-oxoacetic acid (C₄H₆O₄).
- Molecular Weight : 118.09 g/mol .
- Key Properties :
- Simpler structure with a single ethyl ester group on oxalic acid.
- Higher acidity compared to malonic esters due to the proximity of two electron-withdrawing carbonyl groups.
- Applications : Used as intermediates in decarboxylation reactions and dye synthesis.
Contrast with 2-Ethoxy-malonic Acid Monoethyl Ester:
Dimethyl (2-Methoxyphenoxy)malonate
- Structure: Malonic acid diester with methoxyphenoxy substituents (C₁₂H₁₄O₆).
- Key Properties: Aromatic methoxyphenoxy group enhances steric hindrance and alters electronic properties. Higher molecular weight (254.24 g/mol) compared to monoethyl malonates .
- Applications: Potential use in polymer chemistry or as a ligand in catalysis.
Contrast :
- The diester structure limits enolate formation compared to monoethyl malonates, which are more reactive in nucleophilic substitutions.
Adipic Acid Monoethyl Ester
Contrast :
- Adipic acid’s longer aliphatic chain (six carbons) increases hydrophobicity and reduces reactivity in enolate-mediated reactions compared to malonic esters.
Monoethyl Fumarate
Contrast :
- The conjugated double bond in fumarate enhances electrophilicity, differing from the saturated malonic ester’s reactivity in alkylation.
Phenylphosphonic Acid Monoethyl Ester
Contrast :
- Phosphonic esters exhibit distinct coordination chemistry compared to carboxylic esters, which are more common in carbon-carbon bond-forming reactions.
Preparation Methods
Reaction Mechanism and Conditions
Malonic acid reacts with ethanol in the presence of pyridine (2–2.6 moles per mole of malonic acid) and acetyl chloride (1–1.3 moles per mole of malonic acid). The base deprotonates one carboxylic acid group, while the activator (acetyl chloride) facilitates esterification via in situ acylation. The reaction proceeds in ethyl acetate at –10°C to 30°C for 2–24 hours , yielding the monoethyl ester after aqueous workup.
Key Steps :
-
Deprotonation : Pyridine selectively deprotonates one carboxylic acid group of malonic acid.
-
Activation : Acetyl chloride converts the deprotonated acid into a mixed anhydride intermediate.
-
Nucleophilic Attack : Ethanol reacts with the activated intermediate to form the monoester.
-
Workup : Acidification with HCl (pH 2.5) followed by extraction with methylene chloride isolates the product.
-
Malonic acid : 5.0 g (0.048 mol)
-
Ethanol : 50 mL
-
Pyridine : 8.6 mL (0.106 mol)
-
Acetyl chloride : 3.8 mL (0.053 mol)
-
Yield : 71% (5.71 g after purification)
Advantages and Limitations
-
Advantages : Single-step synthesis, high yield, and scalability.
-
Limitations : Requires precise stoichiometry to avoid diester formation. Excess base or activator promotes dialkylation.
Comparative Analysis of Methods
| Method | Yield | Scalability | Purity | Complexity |
|---|---|---|---|---|
| Base-Activated (Patent) | 71% | High | >95% | Moderate |
| DCC/DMAP Coupling | ~65% | Moderate | 90–95% | High |
| Selective Hydrolysis | ~55% | Low | 80–85% | Low |
Key Findings :
Q & A
What are the optimized synthetic routes for 2-ethoxy-malonic acid monoethyl ester, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves esterification of oxalic acid with ethanol under acid catalysis. However, optimized protocols may vary. For example, refluxing ethyl chloroacetate with phenols in dry acetone using potassium carbonate as a base achieves esterification with yields up to 66% under sterically favorable conditions . Key variables include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enable regioselective cyclization in related phosphonic esters, though electron-donating substituents (e.g., methoxy groups) improve yields (65%) compared to bulky groups (e.g., tert-butyl), which inhibit reactivity .
- Solvent and temperature : Dry acetone under reflux minimizes side reactions like hydrolysis .
Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize steric/electronic effects of substituents to enhance regioselectivity .
How can spectroscopic and chromatographic techniques characterize this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR : The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR, while ethoxy protons (CH₂CH₃) resonate as a quartet at ~1.2–1.4 ppm in ¹H NMR .
- GC-MS : Molecular ion peaks (e.g., m/z 148 for C₄H₆O₄) confirm purity, while fragmentation patterns identify degradation products .
- Elemental analysis : Ensure deviations ≤0.5% from calculated values (e.g., C: 32.43%, H: 4.08% for C₄H₆O₄) .
What role does this compound play in malonic ester synthesis?
Basic Research Question
This compound serves as a precursor for generating enolates, enabling alkylation or acylations. For example:
Enolate formation : Deprotonation with NaOEt in ethanol generates a nucleophilic enolate, which reacts with alkyl halides to form substituted malonic esters .
Two-step alkylation : Sequential alkylation (e.g., with methyl iodide followed by ethyl bromide) produces branched structures, which undergo hydrolysis and decarboxylation to yield carboxylic acids .
Limitation : Steric hindrance from bulky substituents (e.g., tert-butyl) can reduce reactivity, necessitating careful substrate design .
How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Palladium-catalyzed C–H activation studies reveal:
- Electron-donating groups (e.g., 4-methoxy) enhance yields (65%) by stabilizing transition states via resonance .
- Steric hindrance : 2-Methyl substituents reduce yields (53%) due to restricted access to the catalytic site, while 3-methyl groups are more tolerable (66% yield) .
Data Contradiction Analysis : The failure of 4-tert-butyl substrates to react contrasts with successful cyclization of naphthyl derivatives (70% yield) , highlighting the need for computational modeling (e.g., DFT) to map steric thresholds.
How can researchers resolve contradictions in substituent effects observed during synthetic studies?
Advanced Research Question
Conflicting results (e.g., tert-butyl vs. naphthyl reactivity ) may arise from competing reaction pathways. To resolve these:
Mechanistic probes : Use deuterium labeling or kinetic isotope effects to identify rate-determining steps.
Computational analysis : Employ DFT calculations to compare activation energies for sterically hindered vs. planar aromatic substrates.
In situ monitoring : Raman or IR spectroscopy can detect intermediate species under varying conditions .
What experimental strategies optimize enolate formation from this compound?
Advanced Research Question
Enolate generation requires:
- Base selection : Strong bases (e.g., NaH or LDA) in aprotic solvents (THF) ensure complete deprotonation. Avoid alkoxide bases (e.g., NaOEt) if ester exchange is a concern .
- Temperature control : Low temperatures (−78°C) minimize side reactions like Claisen condensation.
- Substrate purity : Trace acids or moisture can protonate enolates; pre-dry solvents and substrates over molecular sieves .
How is this compound applied in synthesizing complex bioactive molecules?
Advanced Research Question
This ester is a versatile building block for:
- Drug intermediates : Functionalization with chlorobenzyl or phenoxy groups yields compounds with potential COX-2 inhibitory activity .
- Polymer precursors : Ether-ester hybrids (e.g., methyl 2-[2-(2-methoxy)phenoxy]acetate) form specialty polymers with tunable solubility .
Case Study : Coupling with 4-chlorophenol via nucleophilic substitution produces ethyl 2-(4-chlorophenoxy)acetate, a precursor to herbicides and NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
